2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine
CAS No.: 1261764-07-1
Cat. No.: VC0108864
Molecular Formula: C12H7F4NO
Molecular Weight: 257.188
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261764-07-1 |
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Molecular Formula | C12H7F4NO |
Molecular Weight | 257.188 |
IUPAC Name | 2-(difluoromethoxy)-5-(2,3-difluorophenyl)pyridine |
Standard InChI | InChI=1S/C12H7F4NO/c13-9-3-1-2-8(11(9)14)7-4-5-10(17-6-7)18-12(15)16/h1-6,12H |
Standard InChI Key | IITADLFEVMXCOH-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)OC(F)F |
Introduction
Chemical Structure and Properties
Structural Features
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine comprises several key structural elements that define its chemical identity:
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A pyridine core (six-membered heterocyclic aromatic ring containing a nitrogen atom)
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A difluoromethoxy (-OCF₂H) group positioned at carbon-2 of the pyridine ring
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A 2,3-difluorophenyl group attached at position 5 of the pyridine ring
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A total of four fluorine atoms distributed throughout the molecule
The difluoromethoxy group represents an important structural feature that serves as an ether-like functional group containing two fluorine atoms bonded to a carbon, which itself connects to an oxygen atom linked to the pyridine ring. This functional group typically enhances metabolic stability and modifies the electronic properties of the molecule, similar to what has been observed in related compounds such as 3-(difluoromethoxy)-2-fluoro-pyridine.
The presence of multiple fluorine atoms in the molecule is expected to impart distinctive physicochemical properties. Fluorination generally increases lipophilicity, which influences membrane permeability and protein binding characteristics. Additionally, the difluoromethoxy group likely contributes to enhanced metabolic stability by preventing oxidative degradation, a property that makes such groups valuable in medicinal chemistry applications.
Synthesis and Preparation Methods
Synthetic Approach | Starting Materials | Key Reaction Type | Potential Challenges |
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Cross-Coupling Reaction | 5-bromo-2-(difluoromethoxy)pyridine + 2,3-difluorophenylboronic acid | Palladium-catalyzed Suzuki-Miyaura coupling | Ensuring regioselectivity; optimization of catalyst system |
Sequential Functionalization | 2-hydroxypyridine | Multiple steps: difluoromethylation followed by directed C-H arylation | Control of selectivity at each step; potential side reactions |
Nucleophilic Substitution | Suitable pyridine derivative | Reaction with difluoromethylating agents under controlled conditions | Temperature management to prevent unwanted side reactions |
Direct C-H Functionalization | 2-(difluoromethoxy)pyridine | Transition metal-catalyzed C-H activation/arylation | Achieving selectivity for position 5 |
Reaction Conditions and Considerations
Based on information regarding the synthesis of related fluorinated heterocycles, several factors would be critical for the successful preparation of 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine:
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Temperature control: Maintaining temperatures below 80°C during fluorination steps to prevent defluorination reactions that could compromise yield and purity.
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Catalyst selection: For cross-coupling reactions, palladium catalysts with bidentate ligands would likely reduce unwanted side reactions and improve selectivity. Similar considerations would apply for C-H activation methodologies.
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Solvent selection: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide, or dimethyl sulfoxide would likely provide suitable reaction media for the transformations involved.
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Purification strategies: Sequential column chromatography would likely be necessary to isolate the pure compound, potentially beginning with silica gel chromatography followed by reverse-phase techniques for final purification.
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Handling precautions: The fluorinating reagents typically used in these syntheses often require special handling due to their reactivity and potential hazards.
Applications and Research Relevance
Pharmaceutical and Medicinal Chemistry Applications
Fluorinated pyridine derivatives, particularly those featuring difluoromethoxy groups, have demonstrated significant value in medicinal chemistry for several reasons:
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Enhanced Metabolic Stability: The difluoromethoxy group improves resistance to oxidative metabolism, potentially extending the half-life of drug candidates. This property has been observed in similar compounds like those described in the research on CHF6001, which contains difluoromethoxy-substituted aromatic rings .
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Improved Pharmacokinetic Profile: Fluorination typically increases lipophilicity in a controlled manner, potentially improving membrane permeability while maintaining reasonable solubility characteristics.
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Modulated Binding Interactions: The fluorine atoms can participate in protein binding through polar interactions, hydrogen bonding, and lipophilic interactions, potentially enhancing potency and selectivity.
Table 3: Potential Therapeutic Applications Based on Related Fluorinated Compounds
Structure-Activity Relationships
Impact of Structural Features on Properties
The specific arrangement of functional groups in 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine likely contributes significantly to its properties and potential biological activities:
Table 4: Structure-Activity Relationships of Key Functional Groups
Comparison with Related Fluorinated Compounds
When compared with related fluorinated pyridine derivatives identified in the search results:
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3-(Difluoromethoxy)-2-fluoro-pyridine: This compound differs in having the difluoromethoxy group at position 3 rather than position 2, and a single fluorine atom at position 2 instead of a 2,3-difluorophenyl group at position 5. These differences would likely result in distinct electronic properties, different binding characteristics, and potentially altered metabolic profiles.
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3,5-Bis(2,3-difluorophenyl)-4-(difluoromethoxy)pyridine: This compound contains two 2,3-difluorophenyl groups at positions 3 and 5, and a difluoromethoxy group at position 4 . The additional 2,3-difluorophenyl group would likely increase molecular weight and lipophilicity compared to 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine, potentially affecting solubility, protein binding, and pharmacokinetic properties.
The positional isomerism of substituents on the pyridine ring significantly affects electronic distribution, which could translate to meaningful differences in biological activity profiles and physicochemical properties among these related compounds.
Analytical Characterization Methods
Spectroscopic Analysis Techniques
Based on information about similar fluorinated heterocycles, the following spectroscopic methods would be valuable for characterizing 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine:
Table 5: Expected Spectroscopic Characteristics of 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine
Spectroscopic Technique | Expected Signals/Features | Diagnostic Value |
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Fluorine-19 Nuclear Magnetic Resonance | Signals for difluoromethoxy group (approximately -80 to -85 ppm); Signals for phenyl fluorines (approximately -110 to -140 ppm) | Critical for identifying and differentiating the various fluorine environments in the molecule |
Proton Nuclear Magnetic Resonance | Triplet for difluoromethoxy hydrogen (due to coupling with fluorine atoms); Complex pattern for aromatic protons in pyridine and phenyl rings | Confirmation of hydrogen environments and their coupling patterns |
Carbon-13 Nuclear Magnetic Resonance | Multiple signals for carbon atoms in different electronic environments; Carbon-fluorine coupling patterns | Structural confirmation and carbon framework analysis |
Mass Spectrometry | Molecular ion peak at m/z ~257; Characteristic fragmentation pattern including loss of fluorine-containing fragments | Molecular formula confirmation and fragmentation analysis |
Infrared Spectroscopy | C-F stretching bands (1000-1400 cm⁻¹); C-O stretching (1200-1300 cm⁻¹); Aromatic C=C and C=N stretching (1400-1600 cm⁻¹) | Functional group identification and verification |
X-ray Crystallography | Crystal structure determination | Definitive structural confirmation including bond angles and molecular conformation |
Chromatographic Analysis and Purification Methods
For purification, quality control, and analytical characterization, several chromatographic methods would be applicable:
Table 6: Expected Chromatographic Behavior of 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine
Chromatographic Technique | Expected Behavior | Analytical Application |
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Reverse-Phase High-Performance Liquid Chromatography | Retention influenced by lipophilicity; Detection typically at UV 254-280 nm; Likely to require acetonitrile/water gradient | Purification, purity assessment, and quantitative analysis |
Normal-Phase Thin-Layer Chromatography | Migration dependent on solvent system; Visualization by UV and/or specific reagents (e.g., phosphomolybdic acid) | Reaction monitoring and preliminary purity assessment |
Gas Chromatography | Retention time influenced by boiling point and interaction with stationary phase; May require derivatization depending on thermal stability | Qualitative and quantitative analysis if sufficient volatility is present |
Supercritical Fluid Chromatography | Intermediate between gas and liquid chromatography; Useful for compounds with moderate polarity | Alternative purification method, especially for scale-up purposes |
The fluorine content of the molecule provides additional detection opportunities through fluorine-specific detection methods that could be coupled with chromatographic techniques for enhanced sensitivity and selectivity.
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